molecular formula C8H9NO2 B1282506 2-Acetyl-6-methoxypyridine CAS No. 21190-93-2

2-Acetyl-6-methoxypyridine

Cat. No.: B1282506
CAS No.: 21190-93-2
M. Wt: 151.16 g/mol
InChI Key: XPJALZRCJQKJKB-UHFFFAOYSA-N
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Description

2-Acetyl-6-methoxypyridine, also known as 1-(6-Methoxy-2-pyridinyl)ethanone, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine and is characterized by the presence of an acetyl group at the second position and a methoxy group at the sixth position of the pyridine ring. This compound is known for its distinctive aroma, which is often described as popcorn-like or roasted.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-6-methoxypyridine can be synthesized through various methods. One common synthetic route involves the acetylation of 6-methoxypyridine. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(6-Methoxypyridin-2-yl)ethanol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-6-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s aroma properties make it useful in studies related to olfaction and flavor science.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used as a flavoring agent in the food industry due to its characteristic aroma.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methoxypyridine involves its interaction with olfactory receptors, which are responsible for detecting its distinctive aroma. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic smell. Additionally, its chemical reactivity allows it to participate in various biochemical pathways when used as a precursor in drug synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4-methylpyridine
  • 2-Acetyl-6-methylpyridine
  • 2-Acetyl-6-bromopyridine

Uniqueness

2-Acetyl-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts its distinctive aroma and chemical reactivity. Compared to similar compounds, the presence of the methoxy group at the sixth position significantly influences its olfactory properties and reactivity in chemical reactions.

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJALZRCJQKJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545701
Record name 1-(6-Methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-93-2
Record name 1-(6-Methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-methoxypyridin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes thiosemicarbazone derivatives of AMOPY interesting for drug design, particularly in the context of cancer?

A1: Thiosemicarbazones are a class of organic compounds characterized by their ability to bind to metal ions, a property that has sparked interest in their potential biological activities. [] Research has increasingly shown that certain thiosemicarbazones display promising anti-cancer properties. [] This activity is often attributed to their ability to inhibit specific enzymes involved in cancer cell growth and proliferation. The study you provided focuses on synthesizing and characterizing new thiosemicarbazone ligands built upon the AMOPY scaffold. [] The goal is to create novel compounds with potentially enhanced anti-cancer activity. By modifying the AMOPY scaffold with various thiosemicarbazone groups, researchers aim to optimize the interactions between these new molecules and their biological targets within cancer cells.

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